(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Overview
Description
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, also known as L-ascorbic acid or vitamin C, is a water-soluble vitamin that is essential for human health. It is involved in a wide range of physiological processes, including collagen synthesis, wound healing, and immune function. Vitamin C also acts as an antioxidant, protecting cells from damage caused by free radicals.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Plant Hormone Analogs : The compound has been utilized in the synthesis of optically active cyclohexanone analogs of the plant hormone abscisic acid. This synthesis involves a common precursor, (−)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione, prepared by fermenting oxoisophorone with bakers' yeast (Lamb & Abrams, 1990).
Intermediate in Leukotriene Synthesis : It serves as an intermediate in synthetic routes to the lipoxygenase-derived arachidonic acid metabolite leukotriene B4. This is achieved through a process starting from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis protocol (Hayes & Wallace, 1990).
Biosynthesis in Wine Making : This compound has been identified in the biosynthesis of certain gamma-lactones from glutamic acid by film yeast on the surface of Flor Sherry. It confirms the production of gamma-butyrolactone, diethyl succinate, and related compounds from glutamic acid (Wurz, Kepner & Webb, 1988).
Asymmetric Hydrogenation in Organic Chemistry : The compound is used in the asymmetric hydrogenation of methyl 3,5-dioxohexanoate into mixtures of 3,5-dihydroxyesters and 3-hydroxylactones with a variety of ruthenium catalysts (Blandin, Carpentier & Mortreux, 1999).
Biochemical and Biotechnological Applications
Enzymatic Catalysis in Drug Synthesis : It's a key chiral diol synthon of atorvastatin calcium. The improvement in the catalytic efficiency of aldo-keto reductase towards this compound via semi-rational design has been studied, highlighting its significance in pharmaceutical synthesis (Yu et al., 2019).
Biosynthesis of Key Intermediates : Used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesis of statins like atorvastatin and rosuvastatin. The study demonstrates the construction of a whole cell biosynthesis reaction system in organic solvents (Liu et al., 2018).
Directed Evolution of Enzymes : It has been utilized in the synthesis of screening substrates for the directed evolution of sialic acid aldolase. This is part of efforts to create tailored enzymes for the preparation of influenza A sialidase inhibitor analogues (Woodhall et al., 2005).
properties
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-FLRLBIABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36389-86-3 (mono-hydrochloride salt) | |
Record name | Provitamin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901313625 | |
Record name | xylo-2-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
CAS RN |
16533-48-5 | |
Record name | xylo-2-Hexulosonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Provitamin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | xylo-2-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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